Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole-derived compound featuring a 2-chlorobenzyl group at the N1 position, a trifluoromethyl (-CF₃) group at C3, and a methyl carboxylate (-COOCH₃) at C4. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to its electronic versatility. This compound’s structural features align with motifs common in agrochemicals and pharmaceuticals, where pyrazole derivatives are valued for their stability and tunable bioactivity .
Properties
Molecular Formula |
C13H10ClF3N2O2 |
|---|---|
Molecular Weight |
318.68 g/mol |
IUPAC Name |
methyl 1-[(2-chlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H10ClF3N2O2/c1-21-12(20)9-7-19(18-11(9)13(15,16)17)6-8-4-2-3-5-10(8)14/h2-5,7H,6H2,1H3 |
InChI Key |
WXBMCOHWPXMCOW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(F)(F)F)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-chlorobenzyl chloride with 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for the treatment of various diseases.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations:
Position 1 Substituents :
- The target compound’s 2-chlorobenzyl group confers greater steric bulk and lipophilicity compared to the methyl group in the sulfanyl analog . This may enhance membrane permeability but reduce solubility.
- In urea-thiazole derivatives (e.g., 11f ), aryl groups are linked via urea bonds, emphasizing hydrogen-bonding capacity rather than direct substitution on the heterocycle.
Trifluoromethyl (-CF₃) at Position 3 :
- Both the target compound and the sulfanyl analog retain -CF₃ at C3, a hallmark of modern agrochemicals due to its metabolic stability and electron-withdrawing effects .
Position 4 Functional Groups :
- The methyl carboxylate (-COOCH₃) in the target compound contrasts with the carbaldehyde (-CHO) in the sulfanyl analog. Esters are typically more hydrolytically stable than aldehydes, suggesting differences in reactivity and metabolic pathways .
Position 5 Modifications :
- The sulfanyl analog’s 3-chlorophenylsulfanyl group introduces a sulfur atom, which may participate in hydrophobic interactions or metal coordination, absent in the target compound .
Biological Activity
Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.
- Molecular Formula : C13H10ClF3N2O2
- Molecular Weight : 288.68 g/mol
- CAS Number : 132586180
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects.
The compound's effectiveness appears to correlate with its structural features, particularly the presence of the trifluoromethyl group, which enhances lipophilicity and potentially increases membrane permeability.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. A study demonstrated that related pyrazole compounds showed significant inhibition of pro-inflammatory cytokines with IC50 values comparable to standard anti-inflammatory drugs.
| Compound | IC50 (µg/mL) | Reference |
|---|---|---|
| Pyrazole Derivative A | 60.56 | |
| Pyrazole Derivative B | 57.24 | |
| Diclofenac Sodium | 54.65 |
These findings suggest that the compound may be a promising candidate for developing new anti-inflammatory agents.
The mechanisms by which this compound exerts its biological activities are not fully elucidated but may involve:
- Inhibition of Kinases : Some pyrazole derivatives have been shown to inhibit kinases involved in cancer progression, such as Aurora-A kinase and CDK2, leading to cell cycle arrest and apoptosis.
- Modulation of Cytokine Production : The compound may reduce the production of inflammatory cytokines, thereby exerting its anti-inflammatory effects.
Study on Anticancer Efficacy
A study conducted by Bouabdallah et al. evaluated the cytotoxicity of various pyrazole derivatives against Hep-2 and P815 cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL against different cell lines .
Study on Anti-inflammatory Properties
Research published in MDPI highlighted that several pyrazole-linked compounds demonstrated promising anti-inflammatory activity, with some derivatives achieving IC50 values lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Q. What are the common synthetic routes for Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrazole derivatives are prepared by reacting 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with phenols in the presence of a base like K₂CO₃ . Another method involves azide-triazole "click" chemistry, where intermediates like 3-azido-pyrazole derivatives are reacted with alkynes under Cu(I) catalysis . The trifluoromethyl group is often introduced via electrophilic substitution or by using trifluoromethylation reagents in the presence of transition-metal catalysts.
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, leveraging algorithms for structure solution and refinement . Visualization tools like Mercury CSD aid in analyzing intermolecular interactions (e.g., hydrogen bonds, π-stacking) . For example, pyrazole oxime esters are structurally validated using SC-XRD to confirm regiochemistry and stereoelectronic effects .
Q. What analytical techniques confirm the purity and structure of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and coupling patterns. For instance, pyrazole protons resonate at δ 7.5–8.5 ppm, while trifluoromethyl groups appear as singlets in ¹⁹F NMR .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., EI at 70 eV for fragmentation patterns) .
- IR Spectroscopy : Key peaks include C=O (ester) at ~1700 cm⁻¹ and C-F (trifluoromethyl) at 1100–1250 cm⁻¹ .
Q. What are the key applications of this compound in medicinal chemistry?
Pyrazole derivatives are explored as bioactive scaffolds. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ester moiety allows derivatization into amides or acids. Applications include:
- Antimicrobial Agents : Structural analogs inhibit bacterial enzymes like enoyl-ACP reductase .
- Kinase Inhibitors : Pyrazole-carboxylates act as ATP-binding site disruptors in cancer targets .
Advanced Research Questions
Q. How to address regioselectivity challenges during substitution on the pyrazole ring?
Regioselectivity is influenced by electronic and steric factors. The 2-chlorobenzyl group at N1 directs electrophiles to the C5 position, while the trifluoromethyl group at C3 deactivates C4. Strategies include:
Q. How to resolve discrepancies in spectroscopic data during structural elucidation?
- Contradictory NMR Peaks : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA). For example, unexpected splitting may arise from hindered rotation of the benzyl group .
- Mass Fragmentation Anomalies : Cross-validate with alternative ionization techniques (e.g., ESI vs. EI) .
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Step-Wise Optimization : Adjust reaction time, solvent polarity, and catalyst loading. For example, azide reactions require strict temperature control (0–50°C) to minimize side products .
- Purification : Flash chromatography (cyclohexane/EtOAc gradients) or recrystallization (MeOH/H₂O) improves purity .
Q. How to handle byproduct formation during esterification or benzylation?
- Byproduct Identification : LC-MS or GC-MS detects impurities (e.g., unreacted aldehydes or over-alkylated products).
- Reaction Quenching : Use scavengers (e.g., polymer-bound isocyanates for excess reagents) .
- Catalyst Tuning : Switch from Brønsted acids (TFA) to Lewis acids (ZnCl₂) for milder conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
